![molecular formula C25H14Cl2O9 B180066 3',6'-Diacetyloxy-2',7'-dichloro-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid CAS No. 144489-10-1](/img/structure/B180066.png)
3',6'-Diacetyloxy-2',7'-dichloro-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3’,6’-Diacetyloxy-2’,7’-dichloro-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylic acid” is also known as “2-(3,6-diacetyloxy-2,7-dichloro-9H-xanthen-1-yl)benzoic acid” or "2,7-Dichlorodihydrofluorescein diacetate" . It has a molecular formula of C24H16Cl2O7 .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a spirocyclic system involving a benzofuran and a xanthene . The molecule also contains two acetoxy groups and a carboxylic acid group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 487.3 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.作用机制
Target of Action
6-Carboxy-DCF DA, also known as 3’,6’-Diacetyloxy-2’,7’-dichloro-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylic acid, is primarily used as an indicator for reactive oxygen species (ROS) in cells . Reactive oxygen species are chemically reactive molecules containing oxygen, which play crucial roles in cell signaling and homeostasis .
Mode of Action
This compound is a chemically reduced, acetylated form of fluorescein . It is nonfluorescent until the acetate groups are removed by intracellular esterases and oxidation occurs within the cell . This oxidation is facilitated by the activity of reactive oxygen species . Upon cleavage of the acetate groups and oxidation, the compound forms a green-fluorescent form .
Biochemical Pathways
It is known that the compound’s fluorescence is a result of its interaction with reactive oxygen species, which are involved in various biochemical pathways, including cellular respiration and oxidative stress .
Pharmacokinetics
6-Carboxy-DCF DA can passively diffuse into cells . Once inside the cell, the compound is acted upon by intracellular esterases, which remove the acetate groups . This process is followed by oxidation, which results in the formation of a green-fluorescent form . The compound is air sensitive and should be stored under dry argon or nitrogen . It may be dissolved in DMSO, DMF, or ethanol for use .
Result of Action
The primary result of the action of 6-Carboxy-DCF DA is the production of a green-fluorescent form upon interaction with reactive oxygen species . This fluorescence can be monitored using a flow cytometer, fluorometer, microplate reader, or fluorescence microscope, using excitation sources and filters appropriate for fluorescein .
Action Environment
The action of 6-Carboxy-DCF DA is influenced by various environmental factors. For instance, the compound is air sensitive and should be stored under dry argon or nitrogen . Additionally, the compound’s fluorescence can be quenched by certain ions, such as Fe3+, Co2+, Ni2+, and Cu at pH 7 . Furthermore, the compound’s fluorescence intensity is pH-dependent at pH < 7 .
生化分析
Biochemical Properties
6-Carboxy-DCF DA interacts with various enzymes, proteins, and other biomolecules within the cell. It passively diffuses across the cell membrane and is colorless and nonfluorescent until the acetate groups are cleaved by intracellular esterases to yield the fluorescent fluorophore . This process allows 6-Carboxy-DCF DA to play a crucial role in biochemical reactions, particularly in the detection and quantification of ROS .
Cellular Effects
The effects of 6-Carboxy-DCF DA on various types of cells and cellular processes are significant. It influences cell function by acting as a sensitive, long-lasting, cell-permeant and fluorescein-based tracer for quantifying ROS generation . It can also be used as an acidic pH sensor, providing valuable information about the cellular environment .
Molecular Mechanism
The molecular mechanism of 6-Carboxy-DCF DA involves its transformation within the cell. Once it diffuses into the cell, intracellular esterases cleave the acetate groups, converting the nonfluorescent molecule into a fluorescent fluorophore . This conversion is further influenced by the activity of ROS within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Carboxy-DCF DA can change over time. For instance, the fluorescence of 6-Carboxy-DCF DA decreases within minutes of illumination, suggesting a light-induced delivery of NAD(P)H . Moreover, the stability of 6-Carboxy-DCF DA in cell culture medium relies on medium composition .
Metabolic Pathways
6-Carboxy-DCF DA is involved in the metabolic pathways related to ROS production and detection . It plays a key role in these pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels.
Transport and Distribution
6-Carboxy-DCF DA is transported and distributed within cells and tissues through passive diffusion
Subcellular Localization
The subcellular localization of 6-Carboxy-DCF DA is primarily within the cytosol, where it is transformed into a fluorescent fluorophore by intracellular esterases . This localization allows 6-Carboxy-DCF DA to effectively detect and quantify ROS within the cell .
属性
IUPAC Name |
3',6'-diacetyloxy-2',7'-dichloro-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14Cl2O9/c1-10(28)33-21-8-19-15(6-17(21)26)25(14-5-12(23(30)31)3-4-13(14)24(32)36-25)16-7-18(27)22(34-11(2)29)9-20(16)35-19/h3-9H,1-2H3,(H,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNONRRKVDBQRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C=CC(=C5)C(=O)O)C(=O)O4)Cl)OC(=O)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14Cl2O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201113383 |
Source


|
| Record name | 3′,6′-Bis(acetyloxy)-2′,7′-dichloro-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201113383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144489-10-1 |
Source


|
| Record name | 3′,6′-Bis(acetyloxy)-2′,7′-dichloro-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144489-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3′,6′-Bis(acetyloxy)-2′,7′-dichloro-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201113383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
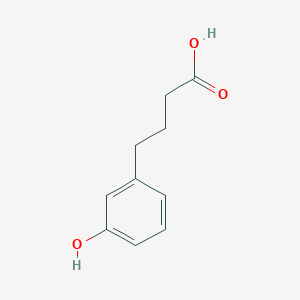


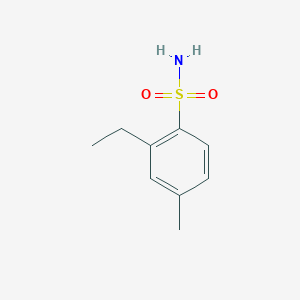
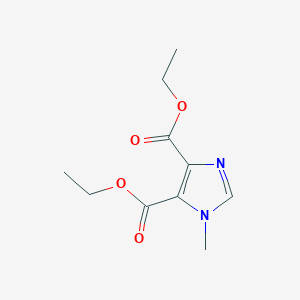

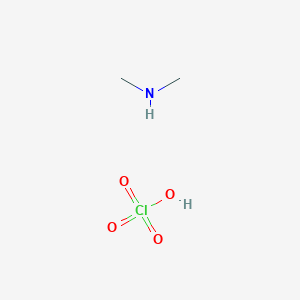
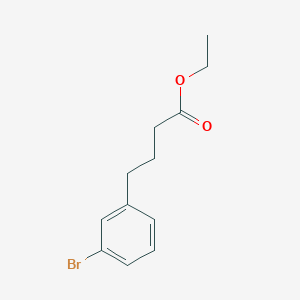
![3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B180003.png)
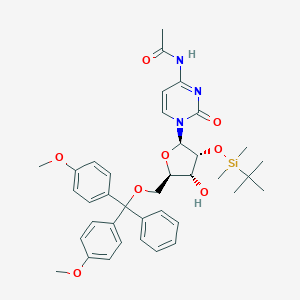
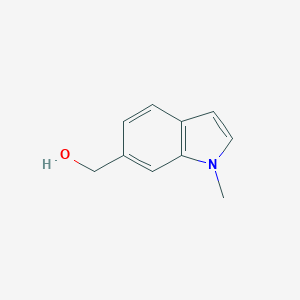
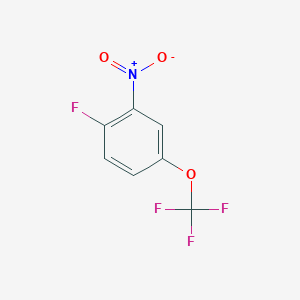

![6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B180012.png)
